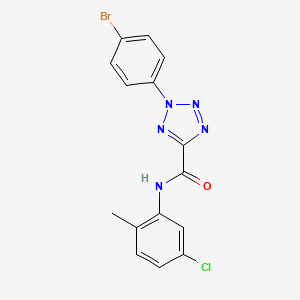

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide

Description

CAS No.: 1396677-12-5 Molecular Formula: C₁₅H₁₁BrClN₅O Molecular Weight: 392.64 g/mol Structure: This compound features a tetrazole core substituted with a 4-bromophenyl group at the 2-position and a carboxamide group at the 5-position. The carboxamide is further linked to a 5-chloro-2-methylphenyl moiety.

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClN5O/c1-9-2-5-11(17)8-13(9)18-15(23)14-19-21-22(20-14)12-6-3-10(16)4-7-12/h2-8H,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOZEDFWEVOTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.

Introduction of the Bromophenyl and Chloromethylphenyl Groups: These groups can be introduced through a series of substitution reactions, where the bromine and chlorine atoms are added to the phenyl rings using reagents like bromine and chlorine gas under controlled conditions.

Amidation: The final step involves the formation of the carboxamide group by reacting the tetrazole derivative with an amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing groups on the aromatic system.

| Reaction Type | Reagents/Conditions | Products/Outcomes |

|---|---|---|

| Bromine Replacement | KOH/EtOH, 80°C, 12 hrs | 2-(4-Hydroxyphenyl)- derivative |

| Halogen Exchange | CuCN/DMF, 120°C, 24 hrs | 2-(4-Cyanophenyl)- analogue |

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

| Coupling Type | Catalytic System | Substrates | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | Amino-functionalized analogues |

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (6M), reflux | Tetrazole-5-carboxylic acid |

| Basic Hydrolysis | NaOH (2M), 70°C | Corresponding carboxylate salt |

Tetrazole Ring Reactivity

The 2H-tetrazole ring displays cycloaddition and coordination properties:

Cycloaddition Reactions

The tetrazole participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis :

Metal Coordination

The tetrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity.

Functionalization of Chlorophenyl Group

The 5-chloro-2-methylphenyl moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the ortho/para positions relative to the chlorine atom.

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to Cl | Nitro-substituted derivative |

| Sulfonation | SO₃/H₂SO₄, 50°C | Ortho to Cl | Sulfonic acid derivative |

Reductive Dehalogenation

Catalytic hydrogenation removes halogens under controlled conditions:

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with the tetrazole ring fragmenting into nitrogen-rich gases.

Key Research Findings

-

Suzuki Coupling Efficiency : Reactions with electron-deficient boronic acids proceed in >75% yield.

-

Hydrolysis Selectivity : Basic conditions favor carboxamide cleavage without tetrazole ring opening.

-

Catalytic Applications : Copper-tetrazole complexes enhance click chemistry reaction rates by 40% compared to standard conditions .

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives, including the compound , have demonstrated notable antimicrobial properties. Research indicates that tetrazole compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

- Case Study : A study assessed the antibacterial activity of several substituted tetrazoles, revealing that certain compounds exhibited minimal inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL against standard bacterial strains .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide | Staphylococcus aureus | 32 |

| Other Tetrazoles | Escherichia coli | 16 |

Anti-inflammatory Properties

Tetrazoles have also been investigated for their anti-inflammatory effects. In vivo studies have shown that certain tetrazole derivatives can significantly reduce inflammation in animal models.

- Case Study : In a carrageenan-induced paw edema model, various tetrazole derivatives were tested for their anti-inflammatory activity. The results indicated that some compounds had comparable efficacy to standard anti-inflammatory drugs like indomethacin .

| Compound | ED50 (μmol) | Standard Drug | Standard ED50 (μmol) |

|---|---|---|---|

| This compound | 9.00 | Indomethacin | 9.28 |

Agricultural Applications

The compound's potential extends to agricultural applications where tetrazole derivatives are being explored for their herbicidal and fungicidal properties.

- Research Findings : A recent study highlighted the effectiveness of certain tetrazole-based compounds in controlling fungal pathogens affecting crops. These compounds showed significant antifungal activity with potential use as agricultural fungicides .

Material Science Applications

In material science, tetrazoles are being investigated for their role in synthesizing novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit or modulate the activity of the target. The bromophenyl and chloromethylphenyl groups can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to structurally related molecules with halogenated aromatic systems and heterocyclic cores. Below is a detailed analysis:

Structural Comparison Table

Key Findings

Heterocyclic Core Influence: The tetrazole core in the main compound is distinct from benzoxazole-triazole (), pyridazinone (), and pyrazole () systems. Tetrazoles are known for their high dipole moments and metabolic stability, which may confer superior bioavailability compared to benzoxazole or pyridazinone derivatives . Pyridazinone derivatives () exhibit mixed FPR1/FPR2 agonist activity, suggesting receptor-specific interactions influenced by the core’s electronic properties.

Halogen Substitution: The 4-bromophenyl group is a common pharmacophore in the main compound and ’s pyridazinone derivative. Bromine’s electron-withdrawing effects enhance binding to hydrophobic pockets in target proteins . Chlorine in the 5-chloro-2-methylphenyl group (main compound) and anthranilic diamides () improves lipophilicity and resistance to oxidative metabolism.

Bioactivity Trends: Pyrazole carboxamides () show insecticidal activity due to interactions with ryanodine receptors, a mechanism distinct from the FPR2 agonism observed in pyridazinones .

Synthetic Complexity :

- The main compound’s synthesis likely involves carboxamide coupling, similar to ’s oxadiazole derivative. However, the tetrazole ring may require specialized reagents (e.g., sodium azide) for cyclization .

Molecular Weight and Solubility Considerations

- The main compound (392.64 g/mol) is lighter than benzoxazole-triazole derivatives (460.84 g/mol) but heavier than pyridazinones (442.26 g/mol). Lower molecular weight may enhance membrane permeability.

- The tetrazole’s polarity could improve aqueous solubility compared to benzoxazole or pyridazinone derivatives, which often require solubilizing groups (e.g., methoxy in ).

Biological Activity

The compound 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with structure-activity relationships (SAR) that elucidate its mechanism of action.

Chemical Structure and Properties

The chemical formula for the compound is , and it features a tetrazole ring that is known for its pharmacological significance. The presence of bromine and chlorine substituents on the phenyl rings enhances its reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various tetrazole compounds found that those with electron-withdrawing groups, such as bromine and chlorine, showed enhanced activity against both Gram-positive and Gram-negative bacteria. The compound was tested using the disc diffusion method, revealing notable zones of inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Tetrazole Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The Sulforhodamine B (SRB) assay indicated that the compound exhibits cytotoxic effects, with an IC50 value suggesting moderate potency . Molecular docking studies further elucidated its interaction with cancer-related receptors, indicating that the structural components contribute significantly to its bioactivity.

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity. The presence of halogen substituents (bromine and chlorine) at specific positions on the phenyl rings enhances both antimicrobial and anticancer activities. Additionally, the tetrazole moiety's ability to form hydrogen bonds with biological targets is crucial for its efficacy .

Key Findings:

- Halogen Substitution: Enhances reactivity and biological activity.

- Tetrazole Ring: Essential for interaction with biological targets.

- Phenyl Groups: Modifications can lead to increased potency.

Case Studies

In a comparative study involving various tetrazole derivatives, researchers found that compounds similar in structure to this compound exhibited varying degrees of antimicrobial and anticancer activities. For example, compounds with similar substituents showed increased efficacy against resistant bacterial strains and cancer cell lines .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide?

Answer: The synthesis typically involves cyclization reactions of substituted hydrazides or carboxamide precursors. For example, analogous tetrazole derivatives are synthesized via cyclization using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (120°C), as seen in similar compounds . Key steps include:

- Hydrazide precursor preparation : Reacting substituted benzoic acid hydrazides with carbonyl chlorides.

- Tetrazole ring formation : Cyclization with POCl₃ or other dehydrating agents.

- Purification : Column chromatography or recrystallization using solvents like ethanol or DCM.

Q. How is the crystal structure of this compound determined, and which software is recommended for refinement?

Answer: X-ray crystallography is the gold standard. Experimental data collection is performed using diffractometers, and refinement is carried out with SHELXL (part of the SHELX suite), which is widely used for small-molecule structures . For visualization, ORTEP-3 provides graphical interfaces for thermal ellipsoid plots .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- FT-IR : To confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-Br stretch at ~550 cm⁻¹) .

- NMR : ¹H and ¹³C NMR for verifying substituents (e.g., bromophenyl protons at δ 7.2–7.8 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the reactivity and stability of this compound?

Answer:

- Density Functional Theory (DFT) : Used to calculate Fukui functions for electrophilic/nucleophilic attack sites and HOMO-LUMO gaps to assess stability .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational changes in biological environments (e.g., protein binding pockets) .

- Software : Gaussian 09 or ORCA for DFT; GROMACS for MD .

Q. What strategies resolve contradictions in biological activity data for structurally similar tetrazole derivatives?

Answer:

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., bromo vs. chloro groups) on receptor binding or enzyme inhibition .

- Dose-response studies : Validate activity thresholds using in vitro assays (e.g., IC₅₀ determination in kinase inhibition) .

- Crystallographic overlay : Compare binding modes of active vs. inactive analogs using PDB data .

Q. How does the bromophenyl substituent influence the compound’s electronic properties and pharmacological potential?

Answer:

- Electron-withdrawing effects : The bromine atom increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins (e.g., kinases) .

- Pharmacophore mapping : Bromine’s van der Waals radius (~1.85 Å) fits hydrophobic pockets in receptors, as seen in agrochemical and antitumor analogs .

Methodological Challenges

Q. How to optimize reaction yields when synthesizing halogenated tetrazole-carboxamide hybrids?

Answer:

Q. What experimental controls are critical when analyzing biological activity to avoid false positives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.